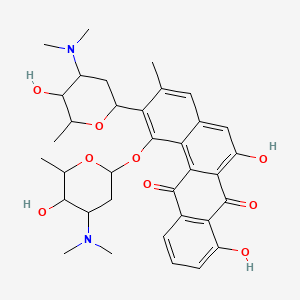
Sometripor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sometripor: is a synthetic peptide hormone derived from porcine growth hormone. It is primarily used as a growth stimulant in veterinary medicine. The compound has a molecular formula of C979H1527N265O287S8 and a molecular weight of approximately 21857.74 Da . This compound is known for its efficacy in promoting growth in livestock, particularly swine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sometripor is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding porcine growth hormone into a suitable host organism, such as Escherichia coli. The host organism then expresses the hormone, which is subsequently purified and processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the genetically modified Escherichia coli strains. The fermentation process is optimized to maximize the yield of the hormone. After fermentation, the cells are lysed, and the hormone is extracted and purified using chromatographic techniques. The final product is then formulated for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Sometripor undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial for the stability and activity of the hormone.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Deamidation: Acidic or basic conditions can catalyze this reaction.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Deamidation: Conversion of asparagine residues to aspartic acid.
Scientific Research Applications
Sometripor has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and stability.
Biology: Investigated for its role in growth regulation and metabolic processes.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies.
Industry: Utilized in the livestock industry to enhance growth and productivity
Mechanism of Action
Sometripor exerts its effects by binding to growth hormone receptors on the surface of target cells. This binding activates the JAK-STAT signaling pathway, leading to the transcription of genes involved in growth and metabolism. The hormone stimulates the proliferation and differentiation of chondrocytes, leading to increased bone growth. It also promotes protein synthesis and lipolysis, contributing to muscle growth and fat reduction .
Comparison with Similar Compounds
Somatotropin: A human growth hormone with similar growth-promoting effects.
Somatrem: A synthetic variant of human growth hormone with an additional methionine residue.
Comparison:
Sometripor vs. Somatotropin: While both hormones promote growth, this compound is derived from porcine growth hormone and is primarily used in veterinary medicine, whereas Somatotropin is used in human medicine.
This compound vs. Somatrem: this compound and Somatrem are both synthetic hormones, but this compound is derived from porcine growth hormone, and Somatrem is a variant of human growth hormone.
This compound’s uniqueness lies in its specific application in veterinary medicine and its derivation from porcine growth hormone, making it distinct from human growth hormone derivatives .
Properties
CAS No. |
102733-72-2 |
|---|---|
Molecular Formula |
C6H14N4O4.HNO3 |
Molecular Weight |
0 |
Synonyms |
Sometripor |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one](/img/structure/B1167896.png)
